3-(2-Bromophenyl)-1-morpholinopropan-1-one
Overview
Description
“3-(2-Bromophenyl)-1-morpholinopropan-1-one” is a complex organic compound. It contains a bromophenyl group, which is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . The compound also contains a morpholinopropanone group, which is a type of morpholine, a common chemical structure found in various pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
- HIV-1 Reverse Transcriptase Inhibitors : An efficient chiral moderator prepared from inexpensive (+)-3-carene was used in the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, demonstrating the role of beta-amino alcohols in facilitating chiral synthesis of drug candidates (Kauffman et al., 2000).
- Antimicrobial Activities : Substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were synthesized and evaluated for their antimicrobial activities, showing the importance of bromo-morpholino phenyl compounds in developing antimicrobial agents (Balaji et al., 2017).
Synthesis of Novel Compounds
- Novel Morpholine Derivatives : Research on the synthesis of novel cis-3,5-disubstituted morpholine derivatives showcases the versatility of morpholine-based compounds in organic synthesis, including the synthesis of 3,5-di(methoxymethyl)morpholine and 3,5-di(cyanomethyl)morpholine (D’hooghe et al., 2006).
Photodynamic Therapy
- Silicon Phthalocyanines with Morpholine Substituents : Axially morpholine disubstituted silicon phthalocyanines were synthesized and evaluated for their DNA/BSA binding and DNA photocleavage properties, suggesting potential applications in photodynamic therapy (Barut et al., 2017).
Chemical Synthesis Techniques
- Bromination of sp3 C-H Bonds : A study on the bromination of aliphatic and benzylic sp3 C-H bonds using visible light photoredox catalysis highlighted the utility of morpholine in the CH activation step, indicating the relevance of morpholine derivatives in facilitating selective bromination reactions (Kee et al., 2014).
properties
IUPAC Name |
3-(2-bromophenyl)-1-morpholin-4-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-4-2-1-3-11(12)5-6-13(16)15-7-9-17-10-8-15/h1-4H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKVNLBOHVQJIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-1-morpholinopropan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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